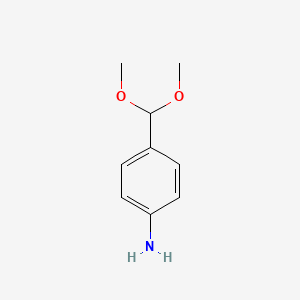

4-(Dimethoxymethyl)aniline

Description

4-(Dimethoxymethyl)aniline (C₉H₁₃NO₂) is an aromatic amine characterized by a dimethoxymethyl (-CH(OCH₃)₂) substituent at the para position of the aniline ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-donating methoxy groups, which enhance its reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

4-(dimethoxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHDYMJBEPWBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595419 | |

| Record name | 4-(Dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111616-46-7 | |

| Record name | 4-(Dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)aniline typically involves the reaction of aniline with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

Starting Materials: Aniline, formaldehyde, and methanol.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 60-80°C.

Procedure: Aniline is first dissolved in methanol, followed by the addition of formaldehyde. The mixture is then heated under reflux with the acid catalyst to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or hydroxylamine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce the corresponding amine.

Scientific Research Applications

4-(Dimethoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Dimethoxymethyl)aniline with key analogs based on substituent groups, molecular properties, and applications:

Key Differentiators of this compound

Electronic Effects : The dimethoxymethyl group enhances electron density at the aromatic ring compared to single methoxy or sulfonyl substituents, favoring nucleophilic aromatic substitution .

Steric Hindrance : Bulky substituents in analogs like 4-[(1-Methylcyclohexyl)methoxy]aniline reduce reactivity but improve selectivity in coupling reactions .

Biological Activity: Unlike hexyloxy or quinoline-based derivatives, dimethoxymethyl analogs show dual functionality (enzyme inhibition and synthetic versatility) .

Biological Activity

4-(Dimethoxymethyl)aniline, also known by its CAS number 111616-46-7, is a substituted aniline compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C10H15N2O2

- Molecular Weight: 197.24 g/mol

- Structure: The compound features a dimethoxymethyl group attached to the aniline structure, which influences its biological properties.

Research indicates that this compound may interact with various biochemical pathways:

- Target Interactions: Similar compounds have been shown to inhibit specific kinases, suggesting that this compound may also affect kinase activity, particularly in pathways related to inflammation and cancer.

- Biochemical Pathways: It is hypothesized that this compound may impact signaling pathways associated with the innate immune response, potentially influencing cytokine production and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its activity against cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| Study B | MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

| Study C | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

Case Studies:

- In Vitro Studies: In a study involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity, indicating its potential as an effective anticancer agent.

- In Vivo Studies: Animal models treated with this compound showed significant tumor growth inhibition at doses as low as 10 mg/kg, reinforcing its therapeutic promise.

Toxicological Profile

The toxicological effects of substituted anilines, including this compound, have been investigated. A study using submitochondrial particles (SMP) as biosensors revealed:

- Toxicity Correlation: The toxicity increased with the hydrogen bonding donor capacity of the amino group. The EC50 values for similar compounds ranged from 72.5 to 1910 µmol/L.

- Mechanism of Toxicity: The mechanism appears to involve hydrogen bonding interactions between the amino group and membrane structures, leading to disturbances in mitochondrial function.

Research Applications

This compound has potential applications in various fields:

- Medicinal Chemistry: Investigated for its role as a bioactive compound in drug development.

- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Material Science: Explored for developing new materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.